molecular formula C6H5Br2NO B2608117 2,5-Dibromo-4-methoxypyridine CAS No. 1211520-71-6

2,5-Dibromo-4-methoxypyridine

Cat. No.: B2608117
CAS No.: 1211520-71-6
M. Wt: 266.92
InChI Key: DJDWOEGZGVBCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-methoxypyridine: is an organic compound with the molecular formula C6H5Br2NO It is a derivative of pyridine, where the 2nd and 5th positions on the pyridine ring are substituted with bromine atoms, and the 4th position is substituted with a methoxy group

Scientific Research Applications

Chemistry: 2,5-Dibromo-4-methoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through substitution and coupling reactions.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its brominated structure makes it a valuable intermediate for various applications.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. One common method is to treat 4-methoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2nd and 5th positions of the pyridine ring.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve using more efficient brominating agents and solvents, as well as controlling the reaction temperature and time to minimize side reactions and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

    Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas under mild conditions.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as 2,5-diamino-4-methoxypyridine when using amines.

    Coupling Reactions: Biaryl compounds with various substituents depending on the boronic acid used.

    Reduction Reactions: 4-methoxypyridine when both bromine atoms are reduced to hydrogen.

Comparison with Similar Compounds

    2,5-Dibromopyridine: Lacks the methoxy group at the 4th position, making it less versatile in certain reactions.

    4-Methoxypyridine: Lacks the bromine atoms, limiting its reactivity in substitution and coupling reactions.

    2,6-Dibromo-4-methoxypyridine: Similar structure but with bromine atoms at the 2nd and 6th positions, leading to different reactivity and applications.

Uniqueness: 2,5-Dibromo-4-methoxypyridine is unique due to the presence of both bromine atoms and a methoxy group, providing a balance of reactivity and stability

Properties

IUPAC Name

2,5-dibromo-4-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDWOEGZGVBCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.